1,7-Dibromoisoquinolin-3-amine
Overview
Description
1,7-Dibromoisoquinolin-3-amine is a chemical compound with the CAS Number: 925672-86-2. It has a molecular weight of 301.97 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H6Br2N2 . The Inchi Code for this compound is 1S/C9H6Br2N2/c10-6-2-1-5-3-8(12)13-9(11)7(5)4-6/h1-4H, (H2,12,13) .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Redox-Neutral Annulations
1,7-Dibromoisoquinolin-3-amine, as a derivative of isoquinoline, may be involved in synthetic processes similar to those involving tetrahydroisoquinoline and related compounds. For instance, redox-neutral annulations of cyclic amines like 1,2,3,4-tetrahydroisoquinoline with various aldehydes and nitriles have been reported, highlighting the potential of isoquinoline derivatives in synthesizing complex organic compounds (Seidel, 2017), (Seidel, 2020), (Seidel, 2018).
Three-Component Reactions
Moreover, the three-component reactions involving primary amines and ortho-alkynylbenzaldehydes, leading to the synthesis of 1,2-dihydroisoquinoline derivatives, demonstrate the versatility of isoquinoline derivatives in multi-component synthesis processes (Asao, 2006).
Bromination and Cyclization
The isoquinoline framework also lends itself to bromination and cyclization reactions, as evidenced by studies on 1,2-dihydroisoquinolin-3(4H)-imines and the synthesis of indazolo[3,2-a]isoquinolin-6-amines (Chen, 2011), (Balog, 2013).
Applications in Medicinal Chemistry
Antiplasmodial Activities
Compounds structurally related to this compound, specifically substituted isoindoline-1,3-dione-4-aminoquinolines, have been evaluated for their antiplasmodial and cytotoxic activities. Some of these compounds displayed promising results against strains of P. falciparum, indicating potential medicinal applications (Rani, 2019).
Anti-mycobacterial Activities
Similarly, secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines have shown significant anti-mycobacterial activities against Mycobacterium tuberculosis, suggesting the potential utility of isoquinoline derivatives in treating bacterial infections (Rani, 2019).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is dangerous . The hazard statements associated with it are H301-H311-H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1,7-dibromoisoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-6-2-1-5-3-8(12)13-9(11)7(5)4-6/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHWINOTYQHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857479 | |
Record name | 1,7-Dibromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925672-86-2 | |
Record name | 1,7-Dibromo-3-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925672-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dibromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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